molecular formula C14H11ClN2O3S B600941 3-Dehydroxy Chlorthalidone CAS No. 82875-49-8

3-Dehydroxy Chlorthalidone

Cat. No.: B600941
CAS No.: 82875-49-8
M. Wt: 322.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dehydroxy Chlorthalidone is a metabolite of Chlorthalidone, a well-known diuretic and antihypertensive agent. This compound is characterized by its molecular formula C14H11ClN2O3S and a molecular weight of 322.77 g/mol . It is primarily used in the pharmaceutical industry due to its therapeutic properties.

Scientific Research Applications

3-Dehydroxy Chlorthalidone has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with 3-Dehydroxy Chlorthalidone are not explicitly stated in the available resources .

Mechanism of Action

Target of Action

3-Dehydroxy Chlorthalidone is a derivative of Chlorthalidone . The primary target of Chlorthalidone is the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle . This symporter plays a crucial role in the reabsorption of sodium and chloride ions in the kidneys .

Mode of Action

This compound, like Chlorthalidone, inhibits the Na+/Cl- symporter, thereby preventing the reabsorption of sodium and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, in the urine . The exact mechanism of Chlorthalidone’s antihypertensive effect is under debate, but it is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The inhibition of the Na+/Cl- symporter disrupts the normal reabsorption process in the kidneys, leading to an increase in the excretion of sodium, chloride, and water . This diuretic effect can lead to a decrease in blood volume, which can reduce blood pressure

Pharmacokinetics

Chlorthalidone, the parent compound, has a long and variable biological half-life within the range of 35 to 80 hours . The relationship between the whole blood concentration of carbonic anhydrase and the biological half-life of Chlorthalidone has been investigated, and a linear relationship was observed . This suggests that the extent of binding to carbonic anhydrase may be a significant factor governing the biological half-life of Chlorthalidone .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . This is achieved through its diuretic effect, which decreases plasma and extracellular fluid volume, leading to a decrease in cardiac output . Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro . These effects may play a role in Chlorthalidone’s cardiovascular risk reduction effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dehydroxy Chlorthalidone typically involves the dehydroxylation of Chlorthalidone. The reaction conditions often include the use of specific reagents and catalysts to facilitate the removal of the hydroxyl group. The process may involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Dehydroxy Chlorthalidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, methanol, ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

    Chlorthalidone: The parent compound, known for its diuretic and antihypertensive effects.

    Hydrochlorothiazide: Another thiazide-like diuretic with similar therapeutic properties.

    Indapamide: A diuretic with additional vasodilatory effects.

Uniqueness: 3-Dehydroxy Chlorthalidone is unique due to its specific metabolic pathway and its role as a metabolite of Chlorthalidone. It provides insights into the metabolism and pharmacokinetics of Chlorthalidone, making it valuable for research and development in the pharmaceutical industry .

Properties

IUPAC Name

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCMXXHTULKTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167493
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82875-49-8
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82875-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Sulfamyl-4-chlorophenyl)phthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082875498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-SULFAMYL-4-CHLOROPHENYL)PHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K7X3N4EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Dehydroxy Chlorthalidone
Reactant of Route 2
Reactant of Route 2
3-Dehydroxy Chlorthalidone
Reactant of Route 3
3-Dehydroxy Chlorthalidone
Reactant of Route 4
3-Dehydroxy Chlorthalidone
Reactant of Route 5
3-Dehydroxy Chlorthalidone
Reactant of Route 6
3-Dehydroxy Chlorthalidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.